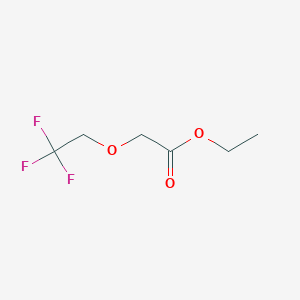

Ethyl 2-(2,2,2-trifluoroethoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(2,2,2-trifluoroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRZJRBDLWWIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522120 | |

| Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88383-15-7 | |

| Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2,2,2-trifluoroethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry Studies of Ethyl 2 2,2,2 Trifluoroethoxy Acetate

Quantum Chemical Calculations on Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-(2,2,2-trifluoroethoxy)acetate, these calculations focus on identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. The molecule's flexibility arises from the rotation around several single bonds, particularly the C-C and C-O bonds of the ethyl acetate (B1210297) backbone and the trifluoroethoxy side chain.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. ukm.my Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are employed to perform geometry optimizations and frequency calculations. researchgate.net

For this compound, DFT calculations can identify several low-energy conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. Dispersion-corrected DFT methods, such as DFT-D3, are often necessary to accurately capture the weak van der Waals forces that can influence conformational preferences in flexible molecules. researchgate.net Studies on analogous compounds like ethyl acetate show that such corrections are crucial for obtaining results that align with experimental data. researchgate.net

A typical DFT study would involve:

Conformational Search: Systematically rotating the key dihedral angles to identify all potential energy minima on the potential energy surface.

Geometry Optimization: Fully optimizing the geometry of each identified conformer to find the exact minimum-energy structure.

Energy Calculation: Determining the relative electronic energies of the conformers.

Frequency Analysis: Calculating vibrational frequencies to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) for more accurate relative energy comparisons.

Table 1: Representative DFT-Calculated Relative Energies for Postulated Conformers of this compound

| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) |

| A (Global Minimum) | gauche, trans | 0.00 |

| B | trans, trans | 0.75 |

| C | gauche, gauche | 1.20 |

| D | trans, gauche | 1.85 |

| Note: This table is illustrative of typical results from DFT calculations and is based on conformational analyses of similar esters. The labels gauche and trans refer to the rotational arrangement around the central C-O and C-C bonds. |

Ab initio methods are based on first principles of quantum mechanics without the empirical parameters found in some DFT functionals. rub.de While more computationally demanding, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide higher accuracy, especially for calculating electron correlation effects. frontiersin.org

For this compound, ab initio calculations serve several key purposes:

Benchmarking DFT Results: High-level ab initio calculations on the most stable DFT-predicted conformers can validate the accuracy of the chosen DFT functional and basis set. ukm.my

Accurate Energy Barriers: They can provide more reliable calculations of the energy barriers for rotation between different conformers, which is crucial for understanding the molecule's dynamic behavior. core.ac.uk

Investigating Non-covalent Interactions: These methods excel at describing the subtle intramolecular non-covalent interactions, such as weak hydrogen bonds between the ether oxygen and nearby hydrogens, which can influence conformational stability.

A combined approach, using DFT for a broad conformational search and ab initio methods for single-point energy calculations on the most important structures, offers a robust and efficient strategy for a thorough conformational analysis. core.ac.uk

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations explore the dynamic behavior of this compound over time. uq.edu.au MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational transitions, flexibility, and the time-averaged distribution of different shapes at a given temperature. nih.gov

An MD simulation requires a force field, which is a set of parameters describing the potential energy of the system. For a molecule like this compound, a standard biomolecular force field (e.g., GROMOS, AMBER) could be used, though specific parameters for the trifluoroethoxy group might need to be developed or validated to ensure accuracy. uq.edu.au

MD simulations can provide insights into:

Conformational Space Sampling: By simulating the molecule for nanoseconds or longer, MD can explore the accessible conformational space and identify the most populated states. nih.gov

Transition Rates: Advanced MD techniques can be used to calculate the rate of conversion between different conformers.

Solvent Effects: MD is particularly powerful for studying how the molecule's conformation and dynamics change in the presence of a solvent, by explicitly including solvent molecules in the simulation box. nih.gov

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

Computational modeling can predict the chemical reactivity of this compound and map out potential reaction pathways. This is often achieved by analyzing the electronic properties of the molecule derived from quantum chemical calculations. ukm.my

Key approaches include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the molecule's ability to accept electrons, and its location often points to the most likely site for nucleophilic attack (e.g., the carbonyl carbon). The HOMO energy relates to the ability to donate electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP) Surface: An MEP map visualizes the electrostatic potential on the electron density surface. nih.gov For this compound, the MEP would show a negative potential (red) around the carbonyl and ether oxygens, indicating regions susceptible to electrophilic attack, and a positive potential (blue) around the carbonyl carbon, highlighting it as a site for nucleophilic attack. dntb.gov.ua

Transition State Searching: For a specific reaction, such as hydrolysis, computational methods can be used to locate the transition state structure and calculate the activation energy. ukm.my This information is vital for predicting reaction rates and understanding the reaction mechanism. Modeling studies on the hydrolysis of similar esters provide a well-established methodology for this type of investigation. ukm.my

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value / Location | Implication |

| HOMO Energy | -11.5 eV | Electron-donating ability |

| LUMO Energy | +1.2 eV | Electron-accepting ability; localized on C=O group |

| HOMO-LUMO Gap | 12.7 eV | High kinetic stability |

| MEP Minimum | -0.04 a.u. (on Carbonyl Oxygen) | Site for electrophilic attack |

| MEP Maximum | +0.06 a.u. (on Carbonyl Carbon) | Site for nucleophilic attack |

| Note: These values are representative examples derived from typical DFT calculations for illustrative purposes. |

Electronic Structure Analysis and Spectroscopic Property Prediction

Computational methods are invaluable for analyzing the electronic structure and predicting various spectroscopic properties, which can aid in the experimental characterization of this compound. fsu.edu

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies and intensities. nih.gov These predicted spectra can be compared with experimental data to confirm the presence of specific functional groups and to assign observed spectral bands to specific molecular motions. For this molecule, characteristic vibrations would include the C=O stretch, C-O stretches, and the prominent C-F stretching modes from the trifluoroethoxy group.

NMR Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly sensitive to the molecular conformation, and by comparing calculated shifts for different conformers with experimental data, it is possible to determine the dominant conformation in solution.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). mdpi.com This involves calculating the energies of electronic transitions from the ground state to various excited states. For a saturated ester like this, strong absorptions are expected only in the far UV region.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Carbonyl Stretch | C=O | 1740 - 1760 |

| C-O-C Stretch (Ester) | C-O | 1200 - 1250 |

| C-O-C Stretch (Ether) | C-O | 1100 - 1150 |

| C-F Stretch | CF₃ | 1250 - 1350 (multiple strong bands) |

| Note: Predicted wavenumbers are typically scaled to correct for anharmonicity and other systematic errors in the calculations. |

Solvent-Solute Interactions and Solvation Models

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects. researchgate.net

There are two main classes of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This is an efficient way to account for the bulk electrostatic effects of the solvent on the solute's geometry, conformational energies, and electronic properties. nih.gov

Explicit Solvation Models: In this approach, the solute molecule is placed in a simulation box filled with a specific number of individual solvent molecules (e.g., water, ethanol). researchgate.net This method is more computationally intensive but provides a much more detailed, atomistic picture of specific solute-solvent interactions, such as hydrogen bonding between the solvent and the ester's oxygen atoms. nih.gov These simulations are typically performed using MD or Monte Carlo methods. nih.gov

These models can be used to predict how the relative populations of different conformers might shift in polar versus non-polar solvents and to calculate the free energy of solvation, which is a key thermodynamic property.

Advanced Analytical Methodologies for the Characterization and Study of Ethyl 2 2,2,2 Trifluoroethoxy Acetate

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of Ethyl 2-(2,2,2-trifluoroethoxy)acetate, providing its exact molecular weight and elemental composition. nih.gov When coupled with techniques like gas chromatography, HRMS can analyze complex mixtures to identify the compound with high confidence. nih.govwhitman.edu Electron Ionization (EI) is a common method used in which the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. chemguide.co.uk

The resulting molecular ion (M+) and its fragmentation pattern are unique to the compound's structure. For this compound (C6H9F3O3), the molecular ion peak would be observed at a specific mass-to-charge ratio (m/z). The high resolution of the instrument allows for the determination of the exact mass, confirming the elemental formula.

The fragmentation of the molecular ion provides crucial structural information. chemguide.co.uklibretexts.org Key fragmentation pathways for this compound are predicted to involve the cleavage of the ester and ether linkages. Common fragmentation patterns for esters often involve the loss of the alkoxy group or parts of the acyl group. chemguide.co.ukstackexchange.com

Expected Fragmentation Pathways:

α-cleavage: Cleavage of bonds adjacent to the carbonyl and ether oxygen atoms.

Loss of the ethoxy group (-OCH2CH3): Resulting in a fragment ion corresponding to [M - 45]+.

Loss of the ethyl group (-CH2CH3): Leading to a fragment at [M - 29]+.

Cleavage of the C-O bond in the trifluoroethoxy moiety: This could lead to fragments such as [CF3CH2O]+ or [CF3CH2]+.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of the ethyl ester and the 2,2,2-trifluoroethoxy groups.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C6H9F3O3]+• | Molecular Ion (M+) | 186.0504 |

| [C4H4F3O2]+ | Loss of •OCH2CH3 | 141.0163 |

| [C2H2F3O]+ | Cleavage at ether linkage | 99.0058 |

| [C4H7O2]+ | Loss of •OCH2CF3 | 87.0446 |

| [CH3CH2]+ | Ethyl cation | 29.0391 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like this compound, advanced NMR techniques provide unambiguous assignments of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Two-dimensional (2D) NMR experiments are essential for establishing the bonding framework of the molecule by revealing through-bond correlations between different nuclei. scribd.comscience.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, a COSY spectrum would show a cross-peak between the methyl protons (-CH3) and the methylene (B1212753) protons (-CH2-) of the ethyl group, confirming their connectivity. It would also reveal the coupling between the two different methylene groups (-OCH2CO- and -OCH2CF3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.comresearchgate.net An HSQC spectrum would definitively link each proton signal to its corresponding carbon, for example, showing a correlation between the protons of the ethyl group's CH3 at ~1.2 ppm and its carbon at ~14 ppm.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atom(s) | Information Gained |

|---|---|---|---|

| COSY | Ethyl -CH2- | Ethyl -CH3 | Confirms ethyl group connectivity. |

| HSQC | All ¹H signals | Directly attached ¹³C atoms | Assigns carbon signals based on proton assignments. |

| HMBC | Ethyl -CH2- protons | Carbonyl carbon (C=O) | Connects ethyl group to the acetate (B1210297) moiety. |

| HMBC | -OCH2CO- protons | Carbonyl carbon (C=O), -OCH2CF3 carbon | Links the central part of the molecule. |

| HMBC | -OCH2CF3 protons | CF3 carbon | Connects methylene to the trifluoromethyl group. |

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally informative technique. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. alfa-chemistry.comwikipedia.orgbiophysics.org One of the key advantages of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and makes the chemical shift highly sensitive to the local electronic environment. wikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the three equivalent fluorine atoms of the -CF3 group. The chemical shift of this signal is characteristic of a CF3 group attached to an oxygen atom. Typically, CF3 groups appear in a range of -50 to -80 ppm relative to a CFCl3 standard. wikipedia.orgresearchgate.net The signal would appear as a triplet due to coupling with the adjacent methylene (-CH2-) protons (³JHF). Conversely, in the ¹H NMR spectrum, the -OCH2CF3 protons would appear as a quartet due to coupling with the three fluorine atoms. The magnitude of this coupling constant provides further structural confirmation.

Table 3: Predicted NMR Data for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | -OCH2CH3 | ~1.2-1.3 | Triplet (t) | ~7 Hz (³JHH) |

| ¹H | -OCH2CH3 | ~4.1-4.2 | Quartet (q) | ~7 Hz (³JHH) |

| ¹H | -OCH2CO- | ~4.1-4.3 | Singlet (s) | N/A |

| ¹H | -OCH2CF3 | ~4.3-4.5 | Quartet (q) | ~8-9 Hz (³JHF) |

| ¹³C | -OCH2CH3 | ~14 | ||

| ¹³C | -OCH2CH3 | ~62 | ||

| ¹³C | -OCH2CO- | ~68 | ||

| ¹³C | -C=O | ~168-170 | ||

| ¹³C | -OCH2CF3 | ~65-67 | Quartet (q) | ~35-40 Hz (²JCF) |

| ¹³C | -CF3 | ~123-125 | Quartet (q) | ~275-280 Hz (¹JCF) |

| ¹⁹F | -CF3 | ~ -75 to -78 | Triplet (t) | ~8-9 Hz (³JHF) |

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For this compound, rotation around the various single bonds (e.g., the C-O and C-C bonds) can lead to different molecular conformations. At room temperature, this rotation is typically fast, resulting in an averaged NMR spectrum.

However, by lowering the temperature, it may be possible to slow down this conformational exchange to the point where individual conformers can be observed separately in the NMR spectrum. libretexts.org This would lead to the broadening and eventual splitting of NMR signals as the temperature is decreased. Analysis of these temperature-dependent spectral changes can provide quantitative data on the energy barriers to rotation and the relative populations of different conformers. Techniques like 2D Exchange Spectroscopy (EXSY) can also be used to directly observe the exchange between different conformational states. libretexts.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org Specific functional groups have characteristic vibrational frequencies, making these methods excellent for confirming the presence of these groups.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other key vibrational modes include:

C-F stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region.

C-O stretches: The ester and ether linkages will produce strong bands in the fingerprint region, usually between 1000-1300 cm⁻¹.

C-H stretches: These will be observed for the methyl and methylene groups in the 2850-3000 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger Raman signals. The C-C backbone and symmetric vibrations of the molecule would be more prominent.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (-CH3, -CH2-) | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-F Stretch | Trifluoromethyl (-CF3) | 1100 - 1300 | Very Strong |

| C-O Stretch | Ester, Ether | 1000 - 1300 | Strong |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with very high precision. libretexts.org

While the crystal structure for this compound itself may not be readily available, analysis of its derivatives or similar compounds provides valuable insights. mdpi.comnih.govresearchgate.netnih.gov A crystallographic study would reveal:

Unambiguous molecular conformation: The exact spatial orientation of the ethyl and trifluoroethoxy groups in the solid state.

Precise geometric parameters: Highly accurate measurements of all bond lengths and angles, which can be compared with theoretical calculations.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or dipole-dipole interactions that influence the physical properties of the solid.

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

The enantiomeric purity of chiral molecules is a critical parameter in many scientific and industrial fields, particularly in the pharmaceutical and agrochemical sectors where the biological activity of enantiomers can differ significantly. For a chiral compound like this compound, which possesses a stereogenic center at the C-2 position of the acetate moiety, the ability to separate and quantify its enantiomers is of paramount importance. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.

Chiral Separations for Enantiomeric Purity

While specific methods for the chiral separation of this compound are not extensively documented in publicly available literature, the enantiomeric resolution of structurally analogous 2-alkoxyacetate esters and other fluorinated chiral compounds has been successfully achieved. Based on these established methodologies, a scientifically sound approach to developing a chiral separation method for this compound can be proposed.

The fundamental principle of chiral chromatography lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, enabling their separation.

High-Performance Liquid Chromatography (HPLC)

For the chiral separation of esters like this compound by HPLC, polysaccharide-based chiral stationary phases are often the first choice due to their broad applicability. phenomenex.comwikipedia.org These CSPs, typically derivatives of cellulose or amylose coated on a silica support, provide a complex chiral environment with various interaction sites, including polar carbamate groups, which can engage in hydrogen bonding and dipole-dipole interactions with the analyte.

A systematic approach to method development would involve screening a selection of polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)) with different mobile phases. Normal-phase chromatography, employing mixtures of alkanes (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol), is a common starting point for the separation of moderately polar compounds. The ratio of the alkane to the alcohol is a critical parameter that is optimized to achieve a balance between resolution and analysis time.

Gas Chromatography (GC)

Chiral gas chromatography is another powerful technique, particularly for volatile and thermally stable compounds like this compound. Derivatized cyclodextrins are the most common chiral selectors used in GC capillary columns. gcms.cznih.gov These cyclodextrin derivatives are dissolved in a polysiloxane stationary phase. The separation mechanism is based on the inclusion of the analyte into the chiral cavity of the cyclodextrin. The fit and interactions between each enantiomer and the chiral cavity differ, leading to different retention times.

For a compound like this compound, a modified β-cyclodextrin column would be a suitable choice. The temperature program of the GC oven is a key parameter to be optimized for resolution.

Hypothetical Chiral Separation Parameters

The following interactive data table presents plausible starting conditions for the chiral separation of this compound based on the successful separation of structurally similar fluorinated and alkoxy esters. These parameters would require empirical optimization to achieve baseline separation.

The successful development of a robust chiral separation method is essential for the quality control of this compound, allowing for the determination of its enantiomeric excess (e.e.) and ensuring the desired stereochemical purity for its intended applications.

Derivatization and Analog Synthesis of Ethyl 2 2,2,2 Trifluoroethoxy Acetate

Modification of the Ester Moiety

The ester group in Ethyl 2-(2,2,2-trifluoroethoxy)acetate is a versatile functional handle that can be readily transformed into a variety of other functional groups. These modifications can significantly alter the compound's physical, chemical, and biological properties.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2,2,2-trifluoroethoxy)acetic acid. Basic hydrolysis, or saponification, is often preferred as it is generally an irreversible process that proceeds to completion. nih.govresearchgate.net The resulting carboxylic acid is a valuable intermediate for further derivatization, such as the formation of amides or other esters.

Transesterification: This process involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. core.ac.uk Transesterification can be catalyzed by either acids or bases and is typically driven to completion by using the desired alcohol as a solvent or by removing the ethanol (B145695) byproduct. nih.gov This reaction allows for the synthesis of a library of esters with varying steric and electronic properties.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2,2,2-trifluoroethoxy)ethanol (B1295709), using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of derivatives and can be a key step in the synthesis of more complex molecules. The industrial production of 2,2,2-trifluoroethanol (B45653) often involves the reduction of trifluoroacetic acid derivatives, such as esters. nih.gov

Amidation: The reaction of this compound with amines leads to the formation of the corresponding amides. This transformation can be achieved directly by heating the ester with an amine, or more commonly, by first converting the ester to the carboxylic acid (via hydrolysis) and then coupling it with an amine using a suitable coupling agent. nih.gov This allows for the introduction of a wide range of substituents, which is particularly useful in medicinal chemistry for tuning a molecule's properties.

| Reaction | Reagents and Conditions | Product | Potential Applications |

| Hydrolysis | NaOH (aq), heat or H₃O⁺, heat | 2-(2,2,2-trifluoroethoxy)acetic acid | Synthesis of amides, other esters |

| Transesterification | R'OH, acid or base catalyst, heat | R'-OOCCH₂OCH₂CF₃ | Fine-tuning of physicochemical properties |

| Reduction | LiAlH₄, then H₃O⁺ | HOCH₂CH₂OCH₂CF₃ | Access to alcohol derivatives for further functionalization |

| Amidation | 1. Hydrolysis to acid 2. Amine, coupling agent | R'R''NOCCH₂OCH₂CF₃ | Introduction of diverse substituents for SAR studies |

Functionalization of the Trifluoroethoxy Group

The trifluoroethoxy group is generally considered to be chemically robust due to the strength of the C-F bonds. researchgate.net However, under specific conditions, it can be a site for functionalization, offering pathways to novel analogs.

The high electronegativity of the fluorine atoms makes the adjacent methylene (B1212753) (CH₂) group more acidic than a typical ether methylene group, potentially allowing for deprotonation and subsequent reaction with electrophiles. However, this reactivity is not commonly exploited due to the strong electron-withdrawing nature of the CF₃ group which destabilizes any adjacent carbocation or radical.

More common strategies for functionalizing similar fluorinated ethers involve C-H activation or nucleophilic substitution reactions on aromatic systems bearing a trifluoroethoxy group. While direct C-H activation on the trifluoroethoxy group of this compound has not been extensively reported, this remains an area of interest in modern synthetic chemistry. nih.govmdpi.com Such reactions, often catalyzed by transition metals, could enable the introduction of new substituents. nih.govnih.gov

Another theoretical approach could involve the cleavage of the ether linkage, although this typically requires harsh conditions. Nucleophilic substitution reactions, where the trifluoroethoxy group acts as a leaving group, have been observed in specific contexts, such as in activated pyrimidine (B1678525) systems. nih.gov

| Proposed Functionalization | General Approach | Potential Challenges |

| C-H Activation | Transition metal catalysis | Lack of directing groups, potential for multiple products |

| Ether Cleavage | Strong acids or bases | Harsh reaction conditions, potential for decomposition |

| Nucleophilic Displacement | Activation of the adjacent carbon | Generally unreactive unless on an activated system |

Synthesis of Homologs and Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its activity. youtube.com The synthesis of homologs and analogs of this compound is a key step in conducting such studies.

Homologation: Homologs can be synthesized by extending the carbon chain between the ester and the trifluoroethoxy group. This can be achieved through multi-step synthetic sequences, for example, by starting with longer-chain dicarboxylic acid monoesters and introducing the trifluoroethoxy group via Williamson ether synthesis.

Analog Synthesis: A wide variety of analogs can be prepared by systematically modifying different parts of the molecule.

Ester Moiety Analogs: As discussed in section 6.1, the ester can be converted into a range of other functional groups (amides, other esters, etc.) to probe the importance of this group for a particular activity.

Linker Analogs: The ethylene (B1197577) linker can be modified by introducing substituents or by changing its length to assess the impact of steric hindrance and conformational flexibility.

These systematic modifications allow for the mapping of the chemical space around the parent molecule and the identification of key structural features responsible for its observed properties.

| Analog Type | Modification Strategy | Purpose of Modification |

| Homologs | Use of longer-chain starting materials | Study the effect of chain length on activity |

| Ester Analogs | Hydrolysis, amidation, transesterification | Determine the importance of the ester functional group |

| Fluoroalkoxy Analogs | Use of different fluorinated or non-fluorinated alcohols in synthesis | Evaluate the role of fluorine and lipophilicity |

| Linker Analogs | Introduction of substituents on the ethylene bridge | Probe steric and conformational requirements |

Incorporation into Complex Molecular Architectures

This compound, or its corresponding carboxylic acid, can serve as a valuable building block for the synthesis of more complex molecules. The trifluoroethoxymethyl group (CF₃CH₂OCH₂-) can be introduced into larger scaffolds to modulate their properties. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. researchgate.net

The synthesis of various bioactive compounds containing phenoxy-acetate moieties has been reported, suggesting that the 2-(2,2,2-trifluoroethoxy)acetate unit could be similarly incorporated to create novel analogs with potentially improved properties. nih.govmdpi.com

| Building Block | Reaction Type | Target Complex Molecule | Purpose of Incorporation |

| 2-(2,2,2-trifluoroethoxy)acetic acid | Amide coupling | Peptides, alkaloids, drug scaffolds | Enhance metabolic stability, lipophilicity, and binding affinity |

| 2-(2,2,2-trifluoroethoxy)acetic acid | Esterification | Natural products, polyketides | Modify physicochemical properties |

| This compound | Claisen condensation (as an example) | β-keto esters | Introduce a fluorinated side chain for further elaboration |

Applications of Ethyl 2 2,2,2 Trifluoroethoxy Acetate in Non Clinical Research Areas

Utilization as a Building Block in Organic Synthesis

The primary application of Ethyl 2-(2,2,2-trifluoroethoxy)acetate in a research context is as a reactant and precursor in the synthesis of complex organic molecules. The presence of the trifluoroethoxy group (-OCH₂CF₃) is of particular interest to synthetic chemists for its ability to modulate the electronic and physical properties of target compounds.

Reagent in Multi-Step Synthetic Sequences

In multi-step organic synthesis, this compound is employed as a key starting material or intermediate. Chemists utilize it to construct specific segments of a larger molecular framework. For instance, the ester functionality can undergo various transformations such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to form ketones.

One notable application involves its use in the synthesis of novel heterocyclic compounds. For example, it can serve as a precursor to 2-(2,2,2-trifluoroethoxy)acetic acid through hydrolysis. This acid can then be coupled with other molecules to form amides or esters, which are common linkages in complex bioactive molecules. The trifluoroethoxy group is carried through these synthetic steps, ultimately becoming an integral part of the final product's structure.

Precursor for Fluorinated Intermediates

The compound is a direct precursor for a variety of fluorinated intermediates, which are molecules that are themselves starting points for other syntheses. The introduction of the trifluoroethoxy group at an early stage is often a strategic decision in a synthetic plan, as direct fluorination of complex molecules can be challenging.

Role in Materials Science and Polymer Chemistry

The incorporation of fluorine into materials can significantly alter their properties, imparting characteristics such as increased thermal stability, chemical resistance, and hydrophobicity. While research in this area is specialized, this compound represents a potential monomer or additive in the development of new fluorinated polymers and functional materials.

Incorporation into Polymeric Structures for Specific Properties

In polymer chemistry research, monomers containing fluorine are of great interest. Through hydrolysis to its corresponding acid or reduction to its alcohol, this compound can be converted into a bifunctional monomer. This monomer, containing the trifluoroethoxy side chain, could then be incorporated into polyesters or polyamides. The resulting polymers would be expected to exhibit properties conferred by the fluorine content, such as low surface energy and high thermal stability. Research in this area focuses on synthesizing such polymers and characterizing their physical and chemical properties to assess their potential for specialized applications.

Use in Functional Materials Development

Beyond polymers, the trifluoroethoxy moiety is valuable in the design of functional materials such as coatings and liquid crystals. The high electronegativity of the fluorine atoms can influence intermolecular interactions and the self-assembly of molecules. Researchers might synthesize derivatives of this compound to create molecules that can form specialized surfaces with low friction or non-stick properties. The development of such materials is a key area of research for advanced engineering and electronics applications.

Applications in Agrochemical and Veterinary Chemical Research (Excluding Efficacy/Safety)

In the early stages of discovery research for new agrochemicals and veterinary medicines, chemists synthesize a wide array of new molecules to be tested for biological activity. Fluorinated compounds are particularly important in this field, as the inclusion of fluorine can enhance metabolic stability and bioavailability.

Potential in Solvent Development and Specialty Chemicals

The exploration of this compound in non-clinical research is primarily focused on its potential as a novel solvent and a building block for specialty chemicals. The presence of the highly electronegative trifluoromethyl group (CF3) significantly influences its properties, such as polarity, boiling point, and stability, making it a candidate for specialized applications where traditional solvents may be inadequate.

Research into Solvent Properties

While extensive research specifically detailing the solvent properties of this compound is still emerging, the broader class of fluorinated esters and ethers has been investigated for various applications, notably as co-solvents in electrolyte solutions for lithium-ion batteries. The inclusion of fluorine-containing compounds in electrolytes can enhance their thermal stability and electrochemical performance. Although direct studies on this compound in this context are not widely published, its structural similarity to other fluorinated esters suggests it could be a subject of future investigation for such applications.

The physicochemical properties of a solvent are critical to its function. Below is a table of known properties for this compound, which are essential for its evaluation as a potential solvent.

| Property | Value |

| CAS Number | 88383-15-7 |

| Molecular Formula | C6H9F3O3 |

| Molecular Weight | 186.13 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Comprehensive experimental data on the physical and chemical properties of this compound is limited in publicly available research. The data presented is based on information from chemical suppliers.

Role as a Specialty Chemical Intermediate

In the domain of specialty chemicals, this compound serves as a valuable intermediate in organic synthesis. The trifluoroethoxy moiety can be incorporated into larger molecules to tailor their properties, such as increasing lipophilicity or enhancing thermal and chemical stability.

Research into related fluorinated compounds has demonstrated their importance in the synthesis of agrochemicals, and other advanced materials. The unique electronic effects of the trifluoromethyl group can influence the reactivity and biological activity of the final products. While specific research detailing the synthesis and application of derivatives of this compound is not extensively documented in the reviewed literature, its potential as a precursor for novel specialty chemicals is an active area of interest for synthetic chemists.

Future Perspectives and Unaddressed Research Questions Regarding Ethyl 2 2,2,2 Trifluoroethoxy Acetate

Emerging Research Opportunities in Synthesis and Derivatization

Key Research Opportunities:

Catalyst Development: Investigating novel catalysts for both the etherification and esterification steps could lead to milder reaction conditions and higher selectivity, moving beyond traditional strong bases or acids.

Flow Chemistry: Adapting the synthesis to continuous flow processes could offer improved safety, scalability, and consistency compared to batch production. numberanalytics.com

Derivatization Potential: The ester and ether functionalities serve as handles for extensive derivatization. Systematic exploration of its reactivity is a significant research avenue. Hydrolysis of the ester could yield 2-(2,2,2-trifluoroethoxy)acetic acid, a potentially valuable building block. Transesterification or amidation could generate a library of novel compounds for screening in various applications. gcms.cz

Table 1: Potential Derivatization Reactions for Future Study

| Reaction Type | Reagents/Conditions | Potential Product | Research Goal |

|---|---|---|---|

| Hydrolysis | Acid or base catalysis (e.g., LiOH, HCl) | 2-(2,2,2-trifluoroethoxy)acetic acid | Create a new fluorinated carboxylic acid building block. |

| Transesterification | Different alcohols (e.g., methanol, isopropanol) with catalyst | Various alkyl 2-(2,2,2-trifluoroethoxy)acetates | Tune physical properties (e.g., volatility, solubility). |

| Amidation | Amines (e.g., primary, secondary) | 2-(2,2,2-trifluoroethoxy)acetamides | Synthesize potential bioactive molecules or polymer precursors. |

| Reduction | Reducing agents (e.g., LiAlH4) | 2-(2,2,2-trifluoroethoxy)ethanol (B1295709) | Generate a fluorinated diol for polymer or solvent applications. |

Novel Mechanistic Insights and Their Implications

A deep mechanistic understanding of the synthesis and degradation of Ethyl 2-(2,2,2-trifluoroethoxy)acetate is currently lacking. The classical Williamson ether synthesis proceeds via an SN2 mechanism, but the specific kinetics and potential side reactions for fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) are not fully characterized. wikipedia.org

Furthermore, the compound's stability and degradation pathways are unaddressed research questions. Studies on similar fluorinated esters show that the rate of hydrolysis is highly dependent on the degree of fluorination, with increasing fluorine atoms leading to faster hydrolysis. nih.govnih.gov A thorough investigation into the hydrolytic, thermal, and enzymatic stability of this compound would be critical for determining its viable applications. Understanding these degradation mechanisms is essential, particularly for any potential biological or environmental exposure. researchgate.netviu.ca

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful, predictive toolkit to investigate this compound without extensive empirical work. To date, no specific computational studies on this molecule have been published.

Future Modeling Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular properties such as bond energies, reactivity, and spectroscopic signatures (e.g., NMR chemical shifts). researchgate.netnih.govresearchgate.netmdpi.com Such studies could elucidate the effect of the trifluoroethoxy group on the ester's electronic structure and reactivity.

Reaction Mechanism Simulation: Computational modeling can map the energy profiles of potential synthesis and degradation pathways, providing insights that are difficult to obtain experimentally. nih.gov

Challenges in Scalable and Sustainable Production

The industrial scale-up of any organofluorine compound presents significant challenges related to sustainability and safety. acs.org The traditional reliance on hazardous reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF) in the broader fluorine supply chain poses considerable environmental and handling risks. cas.cn

Future research must prioritize the development of "green" synthetic routes. tandfonline.comnumberanalytics.comlifetechnology.comsciencedaily.combenthamdirect.com This involves exploring safer fluorinating agents, utilizing renewable feedstocks, minimizing waste, and reducing energy consumption. numberanalytics.com The principles of a circular economy, including the recovery and reuse of fluorine from waste streams, are becoming increasingly critical for the long-term viability of organofluorine chemistry. uni-bayreuth.de

Table 2: Sustainability Challenges and Potential Research Solutions

| Challenge | Traditional Approach | Future Research Direction |

|---|---|---|

| Fluorine Source | Use of hazardous HF or SbF₃ in the upstream supply chain. cas.cn | Development of safer, solid-state fluorinating agents or electrochemical fluorination methods. numberanalytics.com |

| Energy Consumption | High-temperature reactions requiring significant energy input. societechimiquedefrance.fr | Catalyst development to enable lower reaction temperatures; use of alternative energy sources like microwaves. benthamdirect.com |

| Solvent Waste | Use of volatile organic solvents. | Exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids. benthamdirect.com |

| Atom Economy | Reactions generating stoichiometric byproducts (e.g., salts). | Designing catalytic cycles with high atom economy; process intensification through flow chemistry. numberanalytics.com |

Interdisciplinary Research Avenues

The unique properties imparted by the trifluoroethoxy group open up numerous possibilities for interdisciplinary research.

Medicinal Chemistry: The trifluoromethyl group (CF₃) is a common feature in pharmaceuticals, valued for enhancing metabolic stability and binding affinity. mdpi.comresearchgate.net The trifluoroethoxy group (OCH₂CF₃) is also increasingly found in drugs and PET tracers. researchgate.netnih.gov this compound could serve as a key building block for synthesizing more complex drug candidates, offering a scaffold with desirable physicochemical properties. ontosight.ai

Materials Science: Fluorinated polymers are prized for their chemical resistance, thermal stability, and unique surface properties (hydrophobicity and oleophobicity). fluorine1.runih.gov Derivatives of this compound could be developed into monomers for creating novel fluorinated polyesters or polyimides with tailored properties for advanced coatings, membranes, or optical materials. acs.orgacs.orgresearchgate.netrsc.org

Electrolyte Chemistry: The search for safer and more efficient electrolytes for next-generation batteries is a major research focus. Fluorinated ethers and carbonates are being investigated for their high voltage stability and ability to form stable interfaces on electrodes. researchgate.netwpmucdn.comuchicago.edu The properties of this compound as a potential co-solvent or additive in lithium-ion battery electrolytes remain an unexplored but promising avenue.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2,2,2-trifluoroethoxy)acetate?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A representative method involves reacting 2,2,2-trifluoroethanol with a suitable acetylating agent (e.g., acetyl chloride) under anhydrous conditions. For example, in analogous syntheses, trifluoroethyl derivatives are prepared by stirring reactants at elevated temperatures (e.g., 60°C) followed by purification via column chromatography using silica gel and gradients of ethyl acetate/hexane (15:85 v/v) . Yields often exceed 70% when optimized for stoichiometry and reaction time.

Q. How is this compound characterized in academic research?

Key characterization methods include:

- NMR Spectroscopy : ¹H-NMR detects signals for the trifluoroethoxy group (δ ~4.40–4.53 ppm) and acetate methyl protons (δ ~1.2–1.3 ppm). ¹⁹F-NMR confirms the presence of CF₃ groups (δ ~-70 to -75 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks, with molecular ions matching the expected molecular weight (e.g., m/z 333.1 for a related compound) .

- Chromatography : Purity is validated via HPLC or TLC, with Rf values dependent on solvent systems (e.g., ethyl acetate/hexane).

Q. What safety precautions are critical when handling this compound?

Due to its volatility and potential irritancy, use in a fume hood with PPE (gloves, goggles). Avoid inhalation and skin contact. Waste should be segregated and disposed of via certified chemical waste services. Stability studies indicate storage at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the yield and stereochemical outcomes in synthesizing this compound?

Yield optimization requires careful control of:

- Temperature : Prolonged heating (>60°C) may degrade sensitive intermediates, while lower temperatures (<40°C) slow reaction kinetics.

- Catalysts : Acid catalysts (e.g., H₂SO₄) accelerate esterification but risk side reactions like transesterification.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of trifluoroethanol but may complicate purification. Stereochemical outcomes are less relevant due to the compound’s achiral structure, but analogous fluorinated esters exhibit conformational rigidity impacting reactivity .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Fluorinated byproducts (e.g., trifluoroacetic acid derivatives) can co-elute with the target compound during chromatography. Advanced techniques include:

Q. How does the trifluoroethoxy group influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing CF₃ group increases the electrophilicity of the adjacent carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the trifluoroethoxy moiety may reduce accessibility in bulky nucleophiles. Kinetic studies in analogous compounds show rate enhancements of 2–3× compared to non-fluorinated esters .

Methodological Considerations

- Contradictions in Reported Yields : Discrepancies (e.g., 71% vs. 73.5%) arise from variations in workup procedures (e.g., extraction efficiency) or column chromatography resolution .

- Stability Under Acidic/Basic Conditions : The ester bond hydrolyzes rapidly in strong bases (pH >10), limiting its use in aqueous reactions. Acidic conditions (pH <2) are more tolerable but require inert atmospheres to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.